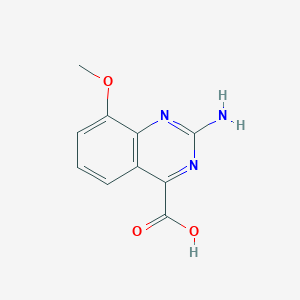
3-Quinolinecarboxylic acid, 4-hydroxy-8-mercapto-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-8-mercaptoquinoline-3-carboxylic acid is a quinoline derivative known for its unique chemical structure and diverse applications in various scientific fields. This compound features a quinoline core with hydroxyl, mercapto, and carboxylic acid functional groups, making it a versatile molecule in synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-8-mercaptoquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of anthranilic acid derivatives with suitable reagents under controlled conditions . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and green chemistry principles are employed to minimize environmental impact and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-8-mercaptoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl and mercapto groups can be oxidized to form corresponding sulfonic and quinone derivatives.
Reduction: The compound can be reduced to yield hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products Formed: The major products formed from these reactions include sulfonic acids, hydroquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
4-Hydroxy-8-mercaptoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: The compound is used in studying enzyme inhibition, metal chelation, and as a fluorescent probe for detecting biological molecules.
Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and antioxidant activities.
Industry: The compound is utilized in the development of dyes, pigments, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-Hydroxy-8-mercaptoquinoline-3-carboxylic acid involves its ability to interact with various molecular targets:
Molecular Targets: The compound can chelate metal ions, inhibit enzymes, and interact with nucleic acids.
Pathways Involved: It affects cellular pathways related to oxidative stress, metal homeostasis, and signal transduction.
Comparison with Similar Compounds
- 4-Hydroxyquinoline-3-carboxylic acid
- 8-Hydroxyquinoline
- 2-Hydroxyquinoline
Comparison: 4-Hydroxy-8-mercaptoquinoline-3-carboxylic acid is unique due to the presence of both hydroxyl and mercapto groups, which enhance its chelating ability and reactivity compared to other quinoline derivatives. This makes it particularly valuable in applications requiring strong metal-binding properties and versatile chemical reactivity .
Properties
CAS No. |
653570-18-4 |
|---|---|
Molecular Formula |
C10H7NO3S |
Molecular Weight |
221.23 g/mol |
IUPAC Name |
4-oxo-8-sulfanyl-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7NO3S/c12-9-5-2-1-3-7(15)8(5)11-4-6(9)10(13)14/h1-4,15H,(H,11,12)(H,13,14) |
InChI Key |
XIDCVTAEIFXXHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S)NC=C(C2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11886190.png)
![1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B11886197.png)




![Indazolo[2,3-a]quinazoline](/img/structure/B11886221.png)



